tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate
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Description
The compound is a derivative of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, related compounds such as 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives have been synthesized and studied . The synthesis process involved the design of terminal ethyl or propyl sulfonamides .
Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
In the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. These intermediates then react with alkyl hydrazines to yield fluorinated pyrazole-4-carboxylic acids. This process demonstrates the chemical's role in creating structurally diverse pyrazoles on a multigram scale (Iminov et al., 2015).
Ugi Reaction and Microwave-Assisted Preparation of Pyrazine Derivatives
The compound serves as a precursor in the Ugi reaction for the synthesis of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This showcases its use in generating complex pyrazine structures under microwave irradiation, which is a testament to its reactivity and utility in creating novel chemical entities (Nikulnikov et al., 2009).
Role in Water Oxidation Catalysis
In catalysis, tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate derivatives have been used to develop a new family of Ru complexes for water oxidation. These complexes demonstrate significant potential in oxygen evolution reactions, highlighting the compound's applicability in environmental chemistry and renewable energy research (Zong & Thummel, 2005).
properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyrido[2,3-b]pyrazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-9(15)5-4-6-13-10/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFFKCVZJJBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate | |
CAS RN |
1934485-48-9 |
Source
|
Record name | tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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